molecular formula C16H10Cl2N2 B5818564 1-(2,4-dichlorobenzyl)-1H-indole-3-carbonitrile

1-(2,4-dichlorobenzyl)-1H-indole-3-carbonitrile

Cat. No. B5818564
M. Wt: 301.2 g/mol
InChI Key: PJHSJRMIKUVXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorobenzyl)-1H-indole-3-carbonitrile, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors, which are known to inhibit the activity of certain enzymes that play a critical role in the development and progression of various diseases.

Mechanism of Action

1-(2,4-dichlorobenzyl)-1H-indole-3-carbonitrile exerts its therapeutic effects by inhibiting the activity of certain enzymes, particularly tyrosine kinases, which play a critical role in the development and progression of various diseases. By inhibiting these enzymes, 1-(2,4-dichlorobenzyl)-1H-indole-3-carbonitrile can interfere with the signaling pathways that are involved in the growth and survival of cancer cells, as well as the inflammatory response.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)-1H-indole-3-carbonitrile has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of inflammatory cytokines. It has also been shown to have a protective effect on neurons and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,4-dichlorobenzyl)-1H-indole-3-carbonitrile is its specificity for certain tyrosine kinases, which makes it a valuable tool for studying the role of these enzymes in disease development and progression. However, one limitation of 1-(2,4-dichlorobenzyl)-1H-indole-3-carbonitrile is its relatively low potency compared to other tyrosine kinase inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 1-(2,4-dichlorobenzyl)-1H-indole-3-carbonitrile, including the development of more potent analogs with improved therapeutic efficacy, as well as the exploration of its potential applications in other diseases and conditions. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-(2,4-dichlorobenzyl)-1H-indole-3-carbonitrile and to identify potential biomarkers that could be used to predict patient response to treatment.

Synthesis Methods

The synthesis of 1-(2,4-dichlorobenzyl)-1H-indole-3-carbonitrile involves the reaction of 1H-indole-3-carbonitrile with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified by recrystallization.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-1H-indole-3-carbonitrile has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of several tyrosine kinases, including Janus kinase 2 (JAK2), which is involved in the development and progression of many cancers.

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2/c17-13-6-5-11(15(18)7-13)9-20-10-12(8-19)14-3-1-2-4-16(14)20/h1-7,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHSJRMIKUVXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.